(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H17F3N4O2. The structure is complex, with multiple ring structures including a furan ring and a pyridazine ring, along with a piperazine moiety and a phenyl ring.Physical And Chemical Properties Analysis
The molecular weight of this compound is 402.377. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Heterocyclic Replacement in Histamine H3 Receptor Antagonists : Swanson et al. (2009) synthesized small molecules with heterocyclic cores, including furan, showing affinity for the human histamine H3 receptor. These molecules are potentially useful for treating disorders related to the central nervous system (Swanson et al., 2009).
Synthesis of Pyrazolo[5,1‐c]triazines and Pyrazolo[1,5‐a]pyrimidines : Abdelhamid et al. (2012) reported the synthesis of naphtho-furan-based pyrazole derivatives, showcasing the versatility of such structures in chemical synthesis (Abdelhamid et al., 2012).
Novel Pyrazoline Derivatives as Anti-inflammatory and Antibacterial Agents : Ravula et al. (2016) synthesized novel pyrazoline derivatives, including furan-based compounds, and evaluated their anti-inflammatory and antibacterial properties (Ravula et al., 2016).
Potential Antipsychotic Agents : Raviña et al. (2000) explored butyrophenones with furan and piperazine elements, investigating their potential as antipsychotic drugs due to their affinity for dopamine and serotonin receptors (Raviña et al., 2000).
Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized piperazine compounds with furan and oxazole elements, demonstrating their antidepressant and antianxiety effects in animal models (Kumar et al., 2017).
Antimicrobial Activity of Pyrazole Derivatives : Kumar et al. (2012) developed pyrazole compounds, noting their antimicrobial effectiveness, with certain derivatives showing high activity (Kumar et al., 2012).
X-ray Structure Characterisation of Pyrazole Carboxamide Derivatives : Lv et al. (2013) focused on the synthesis and structural analysis of pyrazole carboxamide derivatives containing piperazine, highlighting the significance of structural characterization in drug development (Lv et al., 2013).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. As it is intended for research use only, it may be used in various biochemical and pharmacological studies.
Safety and Hazards
properties
IUPAC Name |
[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-27-20(16-19(26-27)17-6-3-2-4-7-17)23(30)29-13-11-28(12-14-29)22-10-9-18(24-25-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHMDJQLYLWLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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